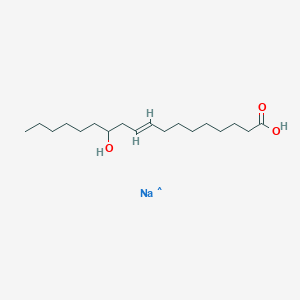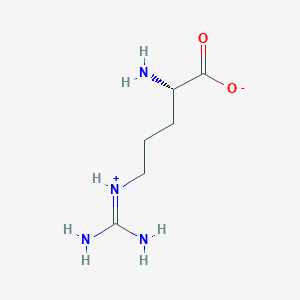
バレリル-4-ヒドロキシバルサルタン
概要
説明
Valeryl-4-hydroxyvalsartan is a metabolite of valsartan, a widely used angiotensin II receptor blocker. This compound is formed through the metabolic processes involving valsartan and plays a role in the pharmacokinetics of the parent drug. Valeryl-4-hydroxyvalsartan has a molecular formula of C24H29N5O4 and a molecular weight of 451.52 g/mol .
科学的研究の応用
Valeryl-4-hydroxyvalsartan has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of valsartan and its metabolites in biological samples.
Biology: It is studied for its role in the metabolic pathways of valsartan and its effects on various biological systems.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, particularly in relation to the efficacy and safety of valsartan.
Industry: It is used in the development and optimization of pharmaceutical formulations containing valsartan
作用機序
Target of Action
Valeryl-4-hydroxyvalsartan, also known as 4-hydroxy valsartan, primarily targets the angiotensin II receptor type 1 (AT1) . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
4-hydroxy valsartan acts as an angiotensin II receptor blocker (ARB) . It selectively inhibits the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Pharmacokinetics
Approximately 20% of a single dose is recovered as metabolites . The primary metabolite, accounting for about 9% of the dose, is valeryl-4-hydroxy valsartan . In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan .
Result of Action
The action of 4-hydroxy valsartan leads to a reduction in blood pressure and has a protective effect on the heart . It improves cardiac function, reduces afterload, increases cardiac output, and prevents ventricular hypertrophy and remodeling . It is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .
生化学分析
Biochemical Properties
Valeryl-4-hydroxyvalsartan, as a metabolite of valsartan, may interact with the same biomolecules as valsartan. Valsartan is known to interact with the AT1 receptor, inhibiting the activity of angiotensin II . This results in dilatation of arterioles and veins and inhibits aldosterone sessions thereby reducing blood pressure and decreasing salt retention and water .
Cellular Effects
The effects of Valeryl-4-hydroxyvalsartan on cells are likely to be similar to those of valsartan, given that it is a metabolite of this drug. Valsartan is known to reduce blood pressure by antagonizing the Renin-Angiotensin-Aldosterone System (RAAS) . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Valeryl-4-hydroxyvalsartan is not fully understood. As a metabolite of valsartan, it may exert its effects at the molecular level in a similar manner. Valsartan is known to compete with angiotensin-II for binding to the AT1 receptor, thereby preventing the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
The main metabolite, valeryl 4-hydroxy valsartan, which is inactive, accounted for approximately 9% of the excreted dose . The mean elimination half-life of valsartan in patients with CHF was 5.2–6.6 hours, similar to that in healthy subjects .
Dosage Effects in Animal Models
Valsartan is known to be effective in treating hypertension and is well tolerated by patients .
Metabolic Pathways
Valeryl-4-hydroxyvalsartan is involved in the metabolic pathways of valsartan. Valsartan is metabolized to produce Valeryl-4-hydroxyvalsartan .
Transport and Distribution
Valsartan is known to be distributed throughout the body and is metabolized to produce Valeryl-4-hydroxyvalsartan .
準備方法
The synthesis of valeryl-4-hydroxyvalsartan involves multiple steps, starting from the precursor valsartan. The synthetic route includes:
N-acylation: This step involves the acylation of the amine group in valsartan.
Suzuki-Miyaura cross-coupling: This reaction is catalyzed by a palladium-based catalyst and involves the coupling of a boronic acid with a halide.
Methyl ester hydrolysis: The final step involves the hydrolysis of the methyl ester to form the carboxylic acid.
Industrial production methods for valsartan and its metabolites often employ continuous flow processes to optimize yield and efficiency. These methods include the use of coil reactors and packed-bed reactors for the key reaction steps .
化学反応の分析
Valeryl-4-hydroxyvalsartan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of valeryl-4-hydroxyvalsartan can lead to the formation of carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
Valeryl-4-hydroxyvalsartan is similar to other angiotensin II receptor blockers and their metabolites, such as:
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Compared to these compounds, valeryl-4-hydroxyvalsartan is unique due to its specific metabolic pathway and its role as a metabolite of valsartan. Its pharmacokinetic properties and interactions with the angiotensin II receptor may differ slightly from those of other similar compounds .
特性
IUPAC Name |
(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSQZMPILLPFKC-XLDIYJRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188259-69-0 | |
| Record name | Valeryl-4-hydroxyvalsartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALERYL-4-HYDROXYVALSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Valsartan and 4-hydroxy Valsartan?
A1: 4-hydroxy Valsartan (also known as Valeryl-4-hydroxyvalsartan) is a minor, pharmacologically inactive metabolite of the antihypertensive drug Valsartan. [] It is formed by oxidative biotransformation of Valsartan in the body. []
Q2: How does Valsartan exert its antihypertensive effects?
A2: Valsartan selectively blocks angiotensin II binding to the AT1 receptor. [] This blockade prevents the vasoconstrictive effects of angiotensin II, ultimately leading to blood pressure reduction.
Q3: What is the significance of the platelet inhibiting properties of Valsartan and 4-hydroxy Valsartan?
A4: Platelet activation plays a crucial role in the pathogenesis of vascular disease. [] The observed platelet inhibition by Valsartan and 4-hydroxy Valsartan, independent of their AT1 receptor blocking activity, might contribute to the clinical benefits of Valsartan in patients with cardiovascular disease. [, , ] Further research is needed to confirm this hypothesis.
Q4: How potent is 4-hydroxy Valsartan in inhibiting platelets compared to Valsartan?
A5: Research suggests that 4-hydroxy Valsartan might be a more potent inhibitor of platelet activity than Valsartan in the therapeutic range. [] This finding highlights the potential of 4-hydroxy Valsartan as a possible therapeutic agent targeting platelet aggregation.
Q5: How is 4-hydroxy Valsartan eliminated from the body?
A6: Similar to Valsartan, 4-hydroxy Valsartan is primarily eliminated through fecal excretion, suggesting biliary excretion as the main clearance mechanism. []
Q6: Are there specific analytical methods to measure 4-hydroxy Valsartan levels?
A7: Yes, researchers have developed and validated SPE-HPLC-UV-fluorescence methods for the simultaneous determination of Valsartan and 4-hydroxy Valsartan in human plasma samples. [, ] These methods offer a sensitive and specific way to quantify these compounds in biological samples.
Q7: What is the potential therapeutic application of 4-hydroxy Valsartan based on its platelet-inhibiting properties?
A8: 4-hydroxy Valsartan, due to its potent platelet-inhibiting properties, holds potential as a therapeutic agent for conditions where platelet aggregation plays a key role. [] This includes, but is not limited to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)





![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
![[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B18589.png)
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)




